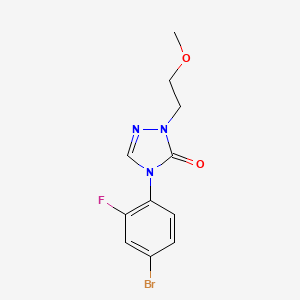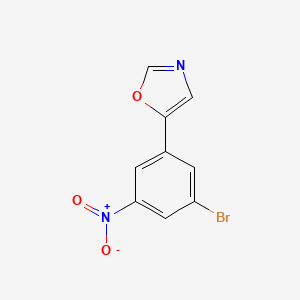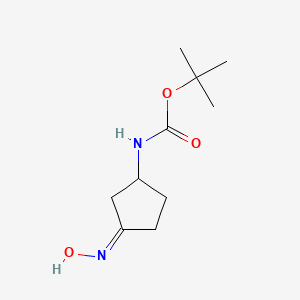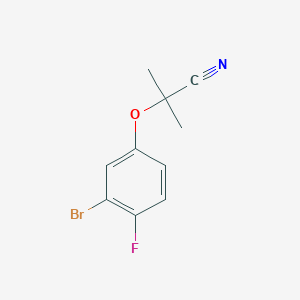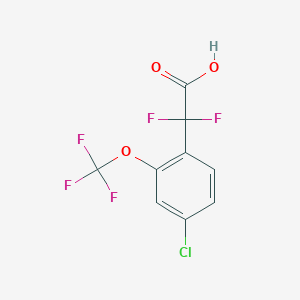
2-(4-Chloro-2-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid
Descripción general
Descripción
2-(4-Chloro-2-(trifluoromethoxy)phenyl)-2,2-difluoroacetic acid , often referred to as CTFMA , is a synthetic organic compound. Its molecular formula is C7H5BClF3O2 , with a molecular weight of 224.37 g/mol . The compound features a phenyl ring substituted with chlorine, trifluoromethoxy, and difluoroacetic acid functional groups.
Synthesis Analysis
The synthesis of CTFMA involves several steps, including boronic acid coupling reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, where an aryl or heteroaryl boronic acid reacts with an aryl halide (such as 4-chloro-2-(trifluoromethoxy)phenyl chloride) in the presence of a palladium catalyst. This process yields CTFMA .
Molecular Structure Analysis
CTFMA’s molecular structure consists of a central boron atom (B) bonded to a phenyl ring bearing a chlorine atom (Cl) and a trifluoromethoxy group (CF3O). Additionally, two fluorine atoms (F) are attached to the adjacent carbon atoms in the phenyl ring. The difluoroacetic acid moiety completes the structure .
Chemical Reactions Analysis
CTFMA can participate in various chemical reactions due to its boronic acid functionality. It can undergo Suzuki-Miyaura cross-coupling reactions with aryl halides, enabling the introduction of diverse substituents. Additionally, it may react with other electrophiles or nucleophiles, leading to modifications of its phenyl ring .
Physical and Chemical Properties Analysis
Propiedades
IUPAC Name |
2-[4-chloro-2-(trifluoromethoxy)phenyl]-2,2-difluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF5O3/c10-4-1-2-5(8(11,12)7(16)17)6(3-4)18-9(13,14)15/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYIRKONNIBGLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)C(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474920.png)
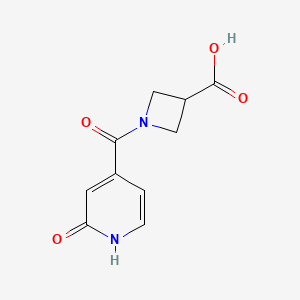

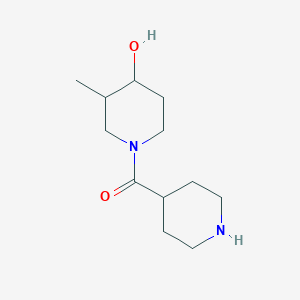
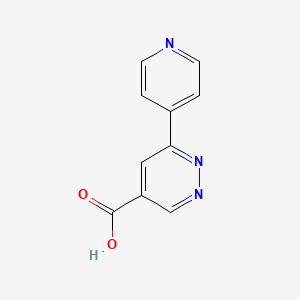


![tert-butyl N-[(1S)-1-(3-bromophenyl)but-3-en-1-yl]carbamate](/img/structure/B1474934.png)
![4-[3-(4-Bromo-3-fluorophenoxy)-propyl]-morpholine](/img/structure/B1474935.png)
